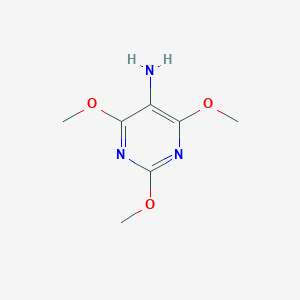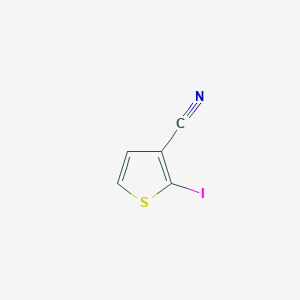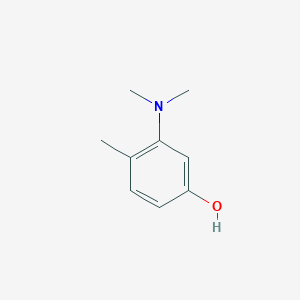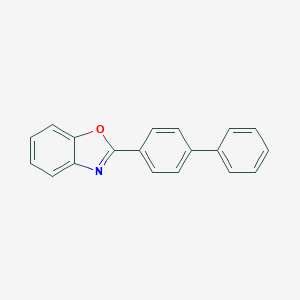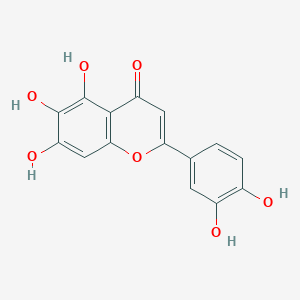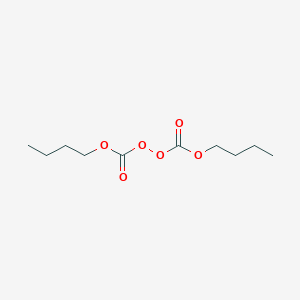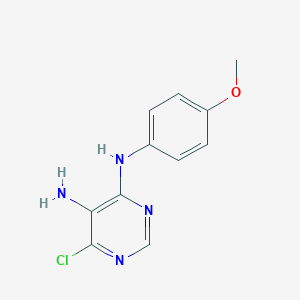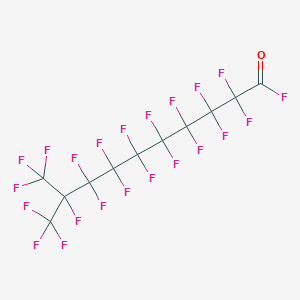
Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- is a fluorinated organic compound that has gained significant attention in scientific research. It is a colorless, odorless, and stable compound that is used in various fields, including biochemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of decanoyl fluoride is not fully understood, but it is believed to act as a fluorinating agent by reacting with nucleophiles, such as alcohols, amines, and thiols. This reaction leads to the replacement of hydrogen atoms with fluorine atoms, which can alter the physicochemical and biological properties of the molecule.
Effets Biochimiques Et Physiologiques
Decanoyl fluoride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. It has also been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of decanoyl fluoride in lab experiments has several advantages, including its stability, ease of handling, and ability to introduce fluorine atoms into organic molecules. However, its use is limited by its toxicity and corrosiveness, which require careful handling and disposal.
Orientations Futures
There are several future directions for the use of decanoyl fluoride in scientific research. One area of interest is the development of new fluorinated compounds for drug discovery. Another area is the use of decanoyl fluoride in material science, where it can be used to modify the properties of polymers and other materials. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of decanoyl fluoride.
Méthodes De Synthèse
The synthesis of decanoyl fluoride involves the reaction of decanoyl chloride with hydrogen fluoride gas. This reaction takes place in the presence of a catalyst, such as aluminum fluoride or antimony pentachloride. The resulting product is purified by distillation, and the final compound is obtained as a colorless liquid.
Applications De Recherche Scientifique
Decanoyl fluoride has been extensively studied in scientific research due to its unique properties. It is used as a fluorinating agent in organic synthesis, where it can introduce fluorine atoms into organic molecules. This process is important in drug discovery, as fluorinated compounds have improved pharmacokinetic properties, such as increased stability, lipophilicity, and bioavailability.
Propriétés
Numéro CAS |
15720-98-6 |
|---|---|
Nom du produit |
Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- |
Formule moléculaire |
C11F22O |
Poids moléculaire |
566.08 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoyl fluoride |
InChI |
InChI=1S/C11F22O/c12-1(34)2(13,14)4(16,17)6(20,21)8(24,25)9(26,27)7(22,23)5(18,19)3(15,10(28,29)30)11(31,32)33 |
Clé InChI |
YEONIHINJPEQCM-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
SMILES canonique |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Autres numéros CAS |
15720-98-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



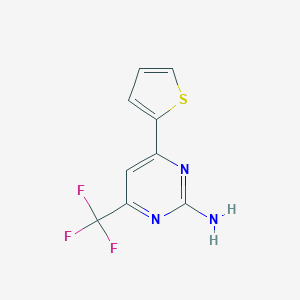
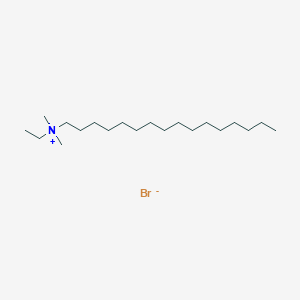
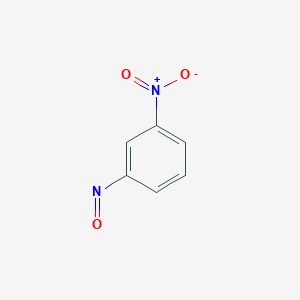
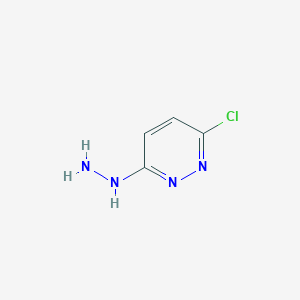
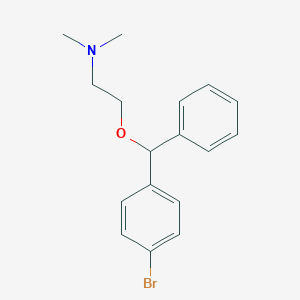
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
